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3\'-Deoxycytidine -

3\'-Deoxycytidine

Catalog Number: EVT-13520880
CAS Number:
Molecular Formula: C9H13N3O4
Molecular Weight: 227.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3'-Deoxycytidine is a deoxyribonucleoside, specifically a pyrimidine nucleoside, that plays a crucial role in the structure and function of deoxyribonucleic acid (DNA). It is similar to cytidine but lacks a hydroxyl group at the 3' position of its sugar component, making it a key building block in DNA synthesis. This compound is classified under organic compounds known as pyrimidine 2'-deoxyribonucleosides, which are essential for various biological processes, including DNA replication and repair .

Source

3'-Deoxycytidine can be derived from natural sources through metabolic pathways involving the breakdown of nucleic acids. It can also be synthesized chemically in laboratory settings for research and therapeutic purposes. Its analogs, such as 5-aza-2'-deoxycytidine, are used in clinical applications, particularly in treating certain types of cancer .

Classification
  • Chemical Classification: Pyrimidine 2'-deoxyribonucleosides
  • Molecular Formula: C9H13N3O4
  • Molecular Weight: Approximately 227.22 g/mol .
Synthesis Analysis

Methods

The synthesis of 3'-deoxycytidine can be achieved through several methods:

  1. Chemical Synthesis: This involves the use of nucleobase and sugar derivatives. For example, the reaction of cytidine with specific reagents can selectively remove the hydroxyl group at the 3' position.
  2. Enzymatic Synthesis: Enzymes such as deoxycytidine kinase can phosphorylate deoxycytidine to convert it into its monophosphate form, which can further participate in nucleotide synthesis pathways.
  3. Biotechnological Methods: Utilizing microbial systems for the biosynthesis of nucleosides has gained attention, where specific strains are engineered to produce desired nucleoside analogs.

Technical Details

The chemical synthesis typically requires protection-deprotection strategies to ensure selective reactions at specific sites on the molecule. For example, protecting groups may be used on the hydroxyl groups during reactions to prevent unwanted side reactions.

Molecular Structure Analysis

Structure

The molecular structure of 3'-deoxycytidine consists of a pyrimidine base (cytosine) attached to a deoxyribose sugar. The absence of a hydroxyl group at the 3' position distinguishes it from its ribonucleoside counterpart.

  • Structural Formula:
C9H13N3O4\text{C}_{9}\text{H}_{13}\text{N}_{3}\text{O}_{4}

Data

  • InChI Key: CKTSBUTUHBMZGZ-SHYZEUOFSA-N
  • SMILES Notation: Cc1n[c@H]2c(c1=O)n(c(=O)n2C)C(C(CO)O)OC(C)C(C)C(C)C(C)C(C)C(C)C(C)C(C)C(C)C(C)C(C)C(C)C(C) .
Chemical Reactions Analysis

Reactions

3'-Deoxycytidine participates in several biochemical reactions:

  1. Phosphorylation: Catalyzed by deoxycytidine kinase, converting it into deoxycytidine monophosphate (dCMP), which is further phosphorylated to form deoxycytidine triphosphate (dCTP), an essential substrate for DNA synthesis.
  2. Deamination: Can undergo hydrolytic deamination to yield uridine and deoxyuridine, influencing nucleotide metabolism.

Technical Details

The phosphorylation reaction is crucial as it activates 3'-deoxycytidine for incorporation into DNA strands during replication and repair processes.

Mechanism of Action

Process

The mechanism of action for 3'-deoxycytidine primarily revolves around its role as a substrate in DNA synthesis:

  1. Once phosphorylated to dCTP, it is incorporated into newly synthesized DNA strands by DNA polymerases during replication.
  2. It can also influence cellular processes such as apoptosis and cell cycle regulation through its incorporation into DNA and subsequent effects on gene expression.

Data

Research indicates that alterations in levels of deoxynucleosides like 3'-deoxycytidine can serve as biomarkers for certain diseases, including cancers .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Solubility: Soluble in water; slightly soluble in alcohol.
  • Melting Point: Typically ranges around 150-160 °C depending on purity.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Reactivity: Reacts with strong acids or bases; can undergo hydrolysis if not stored properly.

Relevant data suggests that physical properties may vary based on synthesis methods and purity levels .

Applications

Scientific Uses

3'-Deoxycytidine has several important applications in biochemistry and molecular biology:

  1. Nucleotide Synthesis: Used as a substrate for synthesizing DNA in vitro.
  2. Cancer Research: Its analogs are explored for therapeutic applications in treating various cancers due to their ability to inhibit DNA methylation.
  3. Biomarker Development: Investigated as potential biomarkers for certain cancers and viral infections .
Mechanistic Studies on RNA Synthesis Modulation

Inhibition of Ribosomal RNA (rRNA) Processing and Maturation

3'-Deoxycytidine acts as a selective disruptor of ribosomal RNA biogenesis by targeting post-transcriptional processing stages. In vertebrate models (Bufo marinus), 3'-deoxycytidine significantly suppressed the incorporation of radioactive precursors ([methyl-¹⁴C] and [³H]uridine) into nuclear precursors of rRNA and cytoplasmic rRNA subunits. This inhibition exceeded 80% in nuclear pre-rRNA pools, indicating preferential targeting of early processing events over other RNA species [3]. The compound impedes exonucleolytic trimming of pre-rRNA intermediates—specifically, the 3'-end maturation of 5.8S and 25S/28S rRNAs—which is essential for ribosomal subunit assembly [5]. Mechanistically, 3'-deoxycytidine triphosphate competes with endogenous CTP pools, stalling RNA polymerase I (Pol I) elongation and preventing the release of mature rRNA transcripts from nucleolar dense fibrillar components (DFC) to granular components (GC) [5] [8].

Table 1: Impact of 3'-Deoxycytidine on rRNA Processing Intermediates

Processing StageAffected rRNA SpeciesReduction in IncorporationCellular Compartment
Nuclear precursor formation47S/45S pre-rRNA>80%Nucleolus (FC/DFC)
Subunit maturation5.8S rRNA (long form)70–75%Nucleolus (DFC)
Cytoplasmic export18S/28S rRNA60–65%Cytosol

Selective Suppression of Pre-Ribosomal RNA in Eukaryotic Systems

The selectivity of 3'-deoxycytidine for pre-ribosomal RNA is evidenced by its minimal effects (<15% suppression) on cytoplasmic polyadenylated RNA ([³H]uridine incorporation) in toad bladder epithelium [3]. This specificity arises from structural constraints: The absence of a 3'-hydroxyl group in 3'-deoxycytidine terminates RNA chain elongation by Pol I, which transcribes rRNA genes with high processivity but limited proofreading. In contrast, Pol II (transcribing mRNA) exhibits greater tolerance for nucleotide analogs due to lower processivity and enhanced error correction [8]. Studies in Quercus robur (pedunculate oak) further demonstrated that 3'-deoxycytidine analogs like 5-aza-2'-deoxycytidine alter chromatin organization at 45S rDNA loci, silencing transcriptionally dominant NOR-1 loci while leaving housekeeping mRNA synthesis unaffected [8].

Table 2: Eukaryotic Selectivity Profile of 3'-Deoxycytidine

RNA PolymeraseRNA Type SynthesizedInhibition EfficacyBiological System
Pol I47S pre-rRNAHigh (>80%)Amphibian, plant, mammalian
Pol IIPoly(A)+ mRNALow (<15%)Toad bladder epithelium
Pol III5S rRNA/tRNAModerate (30–40%)Cultured human cells

Comparative Analysis with Cordycepin in Nucleolar RNA Inhibition

Unlike cordycepin (3'-deoxyadenosine), which non-specifically inhibits all RNA polymerases and induces polyadenylation defects, 3'-deoxycytidine exhibits distinct mechanistic and subcellular targeting:

  • Transcriptional Specificity: Cordycepin incorporates into mRNA, rRNA, and tRNA, causing chain termination and aberrant poly(A) tail shortening. In contrast, 3'-deoxycytidine primarily accumulates in nucleoli and competitively inhibits CTP-dependent steps in pre-rRNA elongation [3] [7].
  • Nucleolar Stress Response: Cordycepin triggers rapid nucleolar disintegration via RPL5/RPL11-Mdm2-p53 axis activation. 3'-deoxycytidine induces subtler nucleolar restructuring, retaining fibrillar centers (FC) but dispersing granular components (GC), indicating preferential disruption of late-stage ribosome assembly [5].
  • Enzymatic Processing: Cordycepin triphosphate inhibits poly(A) polymerase, while 3'-deoxycytidine triphosphate impairs Rex1/Rex2 exoribonucleases responsible for 3'-end trimming of 5.8S rRNA [5] [6].

Table 3: Comparative Mechanisms of Nucleolar RNA Inhibitors

Parameter3'-DeoxycytidineCordycepin (3'-Deoxyadenosine)
Primary RNA target47S/45S pre-rRNAAll RNA classes
Key inhibited enzymeRex1/Rex2 exonucleasesPoly(A) polymerase
Nucleolar reorganizationPartial GC dispersionComplete fibrillar center dissolution
Effect on mRNAMinimal incorporationAberrant polyadenylation

Role in Disrupting Methylation-Dependent rRNA Subunit Assembly

3'-Deoxycytidine indirectly disrupts rRNA methylation by depleting S-adenosylmethionine (SAM) pools and inhibiting rRNA methyltransferases. In human cells, 3'-deoxycytidine treatment reduces 2'-O-methylation of ribose moieties at >200 sites in 28S rRNA, as confirmed by RiboMeth-seq analysis. This hypomethylation destabilizes ribosomal subunit interfaces, impairing 60S-40S association and reducing translational fidelity [5] [8]. Crucially, 3'-deoxycytidine impedes the recruitment of nucleomethylin (NML/RRP8)—a conserved methyltransferase that catalyces H4K20 methylation at rDNA loci. Loss of RRP8 activity delocalizes RPL5/RPL11 from nucleoli, activating p53-independent nucleolar stress pathways [4] [5]. DNA methylation also modulates rDNA chromatin topology: In Q. robur, 5-aza-2'-deoxycytidine (a related analog) reduced CpG methylation at silenced NOR-2 loci but failed to reactivate rRNA transcription, confirming that cytidine analogs alter chromatin without overriding epigenetic silencing [8].

Table 4: Methylation Targets Disrupted by 3'-Deoxycytidine

Epigenetic ModificationFunctional ConsequenceAssembly Defect
28S rRNA 2'-O-methylationImpaired decoding center formation60S subunit instability
H4K20me3 at rDNADisrupted nucleolar chromatin compactionRPL5/RPL11 mislocalization
CpG methylation in rDNAAltered NOR subnuclear positioningLoss of nucleolar dominance

Properties

Product Name

3\'-Deoxycytidine

IUPAC Name

4-amino-1-[3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

Molecular Formula

C9H13N3O4

Molecular Weight

227.22 g/mol

InChI

InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-6(14)3-5(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)

InChI Key

ZHHOTKZTEUZTHX-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(C1O)N2C=CC(=NC2=O)N)CO

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